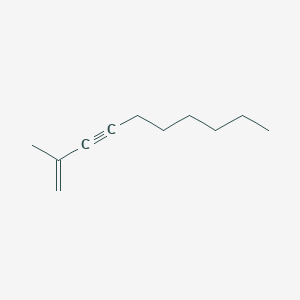
1-Decen-3-yne, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decen-3-yne, 2-methyl- is an organic compound with the molecular formula C11H18. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Decen-3-yne, 2-methyl- can be synthesized through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base such as sodium amide (NaNH2) in ammonia (NH3) to eliminate two halogen atoms and form the alkyne .
Industrial Production Methods: Industrial production of alkynes like 1-Decen-3-yne, 2-methyl- often involves the oligomerization of ethylene or the cracking of petrochemical waxes. These processes are efficient and scalable, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Decen-3-yne, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkyne into a diketone or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Hydrogenation of the alkyne using catalysts such as palladium on carbon (Pd/C) can yield alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: KMnO4, O3
Reduction: H2 with Pd/C
Substitution: Various nucleophiles under basic or acidic conditions
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes
Substitution: Substituted alkynes
Aplicaciones Científicas De Investigación
1-Decen-3-yne, 2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Decen-3-yne, 2-methyl- exerts its effects depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the alkyne’s triple bond interacts with the catalyst’s surface, facilitating the addition of hydrogen atoms. In oxidation reactions, the triple bond is cleaved, leading to the formation of carbonyl compounds .
Comparación Con Compuestos Similares
1-Decene: An alkene with a double bond instead of a triple bond.
1-Hexen-3-yne, 2-methyl-: A shorter alkyne with a similar structure but fewer carbon atoms.
Uniqueness: 1-Decen-3-yne, 2-methyl- is unique due to its specific structure, which includes a triple bond and a methyl group. This configuration imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
Propiedades
Número CAS |
58594-43-7 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
2-methyldec-1-en-3-yne |
InChI |
InChI=1S/C11H18/c1-4-5-6-7-8-9-10-11(2)3/h2,4-8H2,1,3H3 |
Clave InChI |
CAZKVYBRCLPPBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


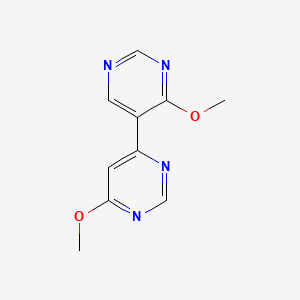
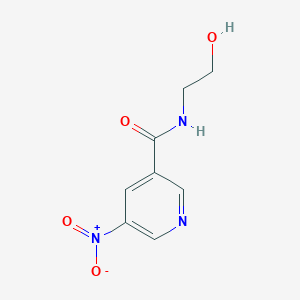
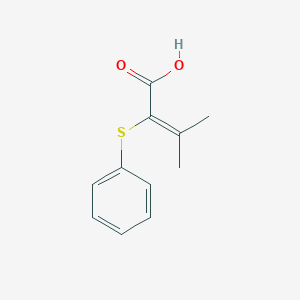
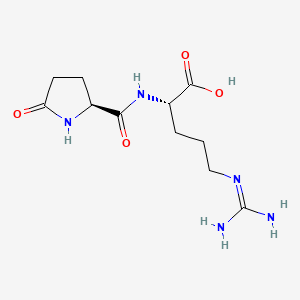
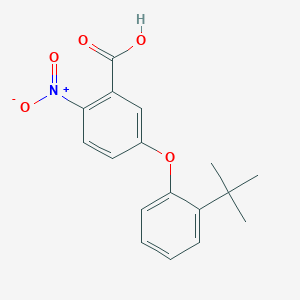
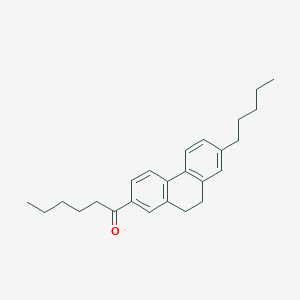
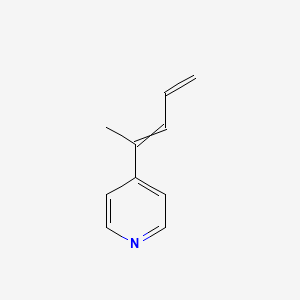

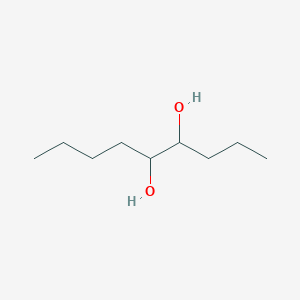
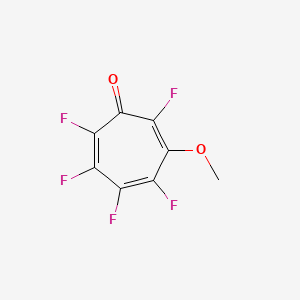
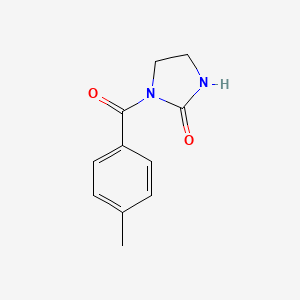
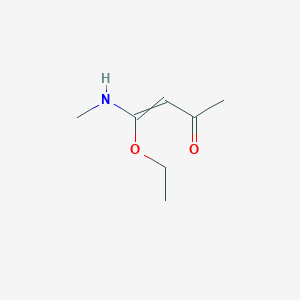
![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)
